Izuforant

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

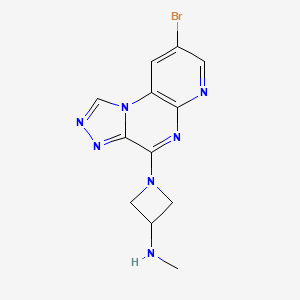

CAS No. |

1429374-83-3 |

|---|---|

Molecular Formula |

C12H12BrN7 |

Molecular Weight |

334.17 g/mol |

IUPAC Name |

1-(12-bromo-2,4,5,8,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-yl)-N-methylazetidin-3-amine |

InChI |

InChI=1S/C12H12BrN7/c1-14-8-4-19(5-8)11-12-18-16-6-20(12)9-2-7(13)3-15-10(9)17-11/h2-3,6,8,14H,4-5H2,1H3 |

InChI Key |

MMVBKZHQTLDYKG-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CN(C1)C2=NC3=C(C=C(C=N3)Br)N4C2=NN=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Izuforant: A Technical Deep Dive into its Histamine H4 Receptor Binding Affinity and Functional Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izuforant (formerly JW-1601) is an orally active, selective, and potent antagonist of the histamine H4 receptor (H4R), a key modulator in inflammatory and immune responses. This technical guide provides a comprehensive overview of the binding affinity of this compound to the H4R, details the experimental protocols used for its characterization, and illustrates the associated signaling pathways. Quantitative binding data are presented to offer a clear comparison across species. This document is intended to serve as a core resource for researchers and professionals involved in the development of novel therapeutics targeting the histamine H4 receptor for conditions such as atopic dermatitis and other allergic or inflammatory disorders.

This compound Binding Affinity for the Histamine H4 Receptor

This compound demonstrates high-affinity binding to the histamine H4 receptor. The affinity has been quantified using various in vitro assays, revealing its potency and selectivity. The data compiled from multiple studies are summarized below.

Table 1: this compound Binding and Functional Affinity Data

| Species/Assay Type | Receptor | Parameter | Value | Reference(s) |

| Human | Histamine H4 | IC50 | 36 nM | [1] |

| Human (whole-blood assay) | Histamine H4 | IC50 | 65.1–72.2 nM | [2] |

| Mouse | Histamine H4 | pKi | 6.83 | [2] |

| Rat | Histamine H4 | pKi | 5.36 | [2] |

| Human | Serotonin 3 (h5-HT3R) | IC50 | 9.1 µM | [1] |

IC50: Half-maximal inhibitory concentration. pKi: The negative logarithm of the inhibition constant (Ki).

The data indicates that this compound is a potent antagonist of the human H4R, with nanomolar efficacy. Its affinity for the serotonin 3 receptor is significantly lower, suggesting selectivity.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H4R by its endogenous ligand, histamine, initiates a signaling cascade that plays a crucial role in immune cell function, including chemotaxis and cytokine production. This compound, as an antagonist, blocks these downstream effects.

Upon histamine binding, the Gαi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit from Gαi/o can also activate other effector molecules, such as phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+) and the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade. This signaling pathway is central to the pro-inflammatory actions mediated by the H4R on cells like eosinophils and mast cells.

Experimental Protocols

The binding affinity and functional antagonism of this compound have been determined using specialized pharmacological assays. The methodologies for two key experiments are detailed below.

Radioligand Binding Assay

This assay quantifies the direct interaction between this compound and the H4 receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the H4 receptor.

Materials:

-

Membrane preparations from cells stably expressing the recombinant human, mouse, or rat H4 receptor.

-

Radioligand (e.g., [3H]histamine).

-

This compound (unlabeled competitor ligand).

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Scintillation cocktail and counter.

Procedure:

-

Preparation: Thaw the membrane preparation and resuspend it in the assay binding buffer.

-

Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Total binding is measured in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of a known H4R ligand.

-

Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of the this compound concentration. Calculate the IC50 value using non-linear regression, and then convert it to a Ki value using the Cheng-Prusoff equation.

Eosinophil Shape Change (ESC) Assay

This is a functional assay that measures the ability of this compound to inhibit the cellular response (shape change) of eosinophils triggered by an H4R agonist.

Objective: To determine the functional potency (IC50) of this compound in a cellular context.

Materials:

-

Isolated human eosinophils or human whole blood.

-

H4R agonist (e.g., imetit or histamine).

-

This compound.

-

Assay buffer (e.g., PBS with 0.1% BSA, 10 mM glucose, 10 mM HEPES).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Isolate polymorphonuclear leukocytes (PMNLs), including eosinophils, from fresh human blood.

-

Pre-incubation: Resuspend the cells in the assay buffer. Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15 minutes) at room temperature.

-

Stimulation: Add a fixed concentration of an H4R agonist (e.g., imetit) to the cell suspension to induce eosinophil shape change. Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Analysis: Immediately analyze the samples using a flow cytometer. Eosinophils are identified based on their characteristic autofluorescence and side scatter properties. The change in cell shape is quantified by measuring the increase in forward scatter (FSC).

-

Data Analysis: The percentage of inhibition of the agonist-induced shape change is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations: Experimental Workflows

The logical flow of the key experimental protocols can be visualized to enhance understanding.

Conclusion

This compound is a high-affinity antagonist of the histamine H4 receptor, with potent activity demonstrated in both direct binding and cell-based functional assays. Its selectivity and mechanism of action, which involves the blockade of the Gαi/o-mediated signaling cascade, make it a compelling candidate for the treatment of H4R-mediated inflammatory and allergic diseases. The experimental protocols and workflows detailed in this guide provide a foundational understanding of the methods used to characterize the pharmacological profile of this compound and similar compounds targeting the histamine H4 receptor.

References

The Discovery and Synthesis of Izuforant (JW1601): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izuforant (JW1601) is an orally bioavailable, selective antagonist of the histamine H4 receptor (H4R) that was investigated for the treatment of atopic dermatitis. Developed by JW Pharmaceutical, this small molecule therapeutic was designed to concurrently address both pruritus (itching) and inflammation, two of the primary symptoms of atopic dermatitis, by modulating the histamine-mediated signaling pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Introduction

Atopic dermatitis is a chronic inflammatory skin condition characterized by intense itching and eczematous lesions, significantly impacting the quality of life of affected individuals. Histamine is a key mediator in the pathophysiology of allergic inflammation and pruritus. While histamine H1 receptor antagonists are widely used, they often provide incomplete relief. The histamine H4 receptor, predominantly expressed on hematopoietic cells including eosinophils and mast cells, has emerged as a promising therapeutic target for inflammatory diseases. This compound (JW1601) was developed to selectively target the H4 receptor, offering a novel therapeutic approach with the potential for both anti-inflammatory and anti-pruritic effects.[1][2]

Discovery and Lead Optimization

This compound was identified as a potent and selective H4 receptor antagonist with a dual-action mechanism aimed at suppressing both inflammation and itching.[2] The development program focused on creating an oral formulation to improve patient convenience. In 2018, JW Pharmaceutical entered into a global licensing agreement with LEO Pharma to develop and commercialize this compound for atopic dermatitis.

Chemical Synthesis

While the specific, detailed synthetic route for this compound (JW1601) employed by JW Pharmaceutical is proprietary, a plausible synthetic pathway can be conceptualized based on its chemical structure: 2-((3-(azetidin-1-yl)-triazolo[4,3-a]pyridin-6-yl)amino)-N-methylbenzamide. The synthesis would likely involve the construction of the coretriazolo[4,3-a]pyridine ring system, followed by the sequential addition of the azetidine and the N-methylbenzamide moieties.

A potential, generalized synthetic approach is outlined below. This is a hypothetical pathway and may not reflect the actual manufacturing process.

Caption: A conceptual workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the histamine H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon binding of histamine, the H4 receptor initiates a signaling cascade that leads to various cellular responses, particularly in immune cells. By blocking the binding of histamine to the H4 receptor, this compound inhibits these downstream signaling events.

The key steps in the H4 receptor signaling pathway and the inhibitory action of this compound are as follows:

-

Histamine Binding and G-protein Activation: Histamine binds to the H4 receptor, causing a conformational change that activates the associated Gαi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Calcium Mobilization: The Gβγ subunit can activate phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.

-

Cellular Responses: These signaling events culminate in various cellular responses in immune cells, including chemotaxis, changes in cell shape, upregulation of adhesion molecules, and the release of pro-inflammatory mediators.

-

This compound's Antagonism: this compound competitively binds to the H4 receptor, preventing histamine from binding and thereby blocking the initiation of this signaling cascade.

Caption: this compound blocks the histamine H4 receptor signaling pathway.

Preclinical and Clinical Data

In Vitro and In Vivo Efficacy

This compound has demonstrated potent and selective antagonism of the human H4 receptor. Key preclinical findings are summarized in the table below.

| Parameter | Species/System | Value | Reference |

| IC50 (hH4R) | Human | 36 nM | |

| IC50 (h5-HT3R) | Human | 9.1 µM | |

| Inhibition of Itching | Mouse (histamine- and substance P-induced) | Effective at 50 mg/kg (p.o.) | |

| Inhibition of Atopic Dermatitis | Mouse (oxazolone-induced) | 51.2% inhibition at 100 mg/kg (p.o., twice daily for 3 weeks) | |

| Metabolic Stability (CLh,int) | Mouse | 3.05 mL/min/mg | |

| Metabolic Stability (CLh,int) | Human | 1.33 mL/min/mg |

Clinical Pharmacokinetics and Pharmacodynamics

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study (NCT04018170) was conducted in healthy volunteers to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

Pharmacokinetics:

| Parameter | Study | Dose | Value | Reference |

| Tmax,ss (median) | MAD | 100-400 mg | 1.00 - 1.75 h | |

| Cmax (peak) | SAD | 600 mg | 4495 ng/mL | |

| Cmax,ss (peak) | MAD | 400 mg | 3630 ng/mL | |

| AUCinf (peak) | SAD | 600 mg | 40,847 ngh/mL | |

| AUCinf,ss (peak) | MAD | 400 mg | 27,487 ngh/mL | |

| t1/2 | SAD | 10-600 mg | 2.42 - 7.80 h |

Pharmacodynamics:

The pharmacodynamic activity of this compound was assessed using an ex vivo imetit-induced eosinophil shape change (ESC) assay. Imetit is an H4 receptor agonist that induces a change in the shape of eosinophils, which can be measured by flow cytometry. This compound demonstrated a dose-dependent inhibition of imetit-induced ESC. At doses of 200 mg and above, full inhibition was observed for over 24 hours.

Clinical Efficacy and Safety

A Phase 2a/b clinical trial was conducted to evaluate the efficacy and safety of orally administered this compound in adults with moderate to severe atopic dermatitis. The trial did not meet its primary endpoint, which was a statistically significant difference in the mean change from baseline in the Eczema Area and Severity Index (EASI) total score at the end of treatment between the active treatment arms and placebo. No new safety concerns were identified during the trial. Following these results, LEO Pharma terminated the development program for this compound.

A separate Phase 2a trial in patients with cholinergic urticaria also did not meet its primary endpoint, although the drug was well-tolerated.

Experimental Protocols

Imetit-Induced Eosinophil Shape Change (ESC) Assay

This assay is a pharmacodynamic biomarker for H4 receptor antagonism. The protocol below is a generalized representation based on published methodologies for eosinophil shape change assays.

Caption: Workflow for the imetit-induced eosinophil shape change assay.

Detailed Methodology:

-

Blood Collection: Whole blood is collected from subjects at various time points after dosing with this compound or placebo.

-

Incubation: Aliquots of whole blood are incubated with this compound at varying concentrations or with a vehicle control.

-

Stimulation: The blood samples are then stimulated with a specific concentration of the H4 receptor agonist, imetit, to induce eosinophil shape change. A negative control (unstimulated) is also included.

-

Fixation and Lysis: Red blood cells are lysed, and the remaining leukocytes are fixed using a commercially available fixation/lysis buffer.

-

Flow Cytometry Analysis: The change in eosinophil shape is quantified by measuring the forward scatter (FSC) of the eosinophil population using a flow cytometer. Eosinophils are identified based on their characteristic auto-fluorescence and side scatter (SSC) properties. An increase in FSC indicates a change in cell shape. The percentage inhibition of the imetit-induced shape change is calculated for the this compound-treated samples relative to the vehicle control.

Conclusion

This compound (JW1601) is a well-characterized, selective histamine H4 receptor antagonist that demonstrated promising preclinical activity and a favorable safety profile in early clinical trials. Its mechanism of action, involving the inhibition of the Gαi/o-coupled H4 receptor signaling pathway, provided a strong rationale for its development as a dual-action anti-inflammatory and anti-pruritic agent for atopic dermatitis. Despite the promising preclinical and Phase 1 data, this compound ultimately did not demonstrate sufficient efficacy in Phase 2 clinical trials to warrant further development. Nevertheless, the study of this compound has contributed valuable insights into the role of the histamine H4 receptor in inflammatory skin diseases and serves as an important case study for future drug development efforts in this area.

References

The Inhibitory Effect of Izuforant on Eosinophil Chemotaxis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izuforant (formerly JW-1601) is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. Eosinophils, granulocytes centrally implicated in allergic inflammation and a variety of eosinophilic disorders, express the H4 receptor, which mediates their chemotactic response to histamine. This technical guide provides an in-depth analysis of the effect of this compound on eosinophil chemotaxis, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying signaling pathways. While development for atopic dermatitis was discontinued after a Phase 2a/b trial did not meet its primary endpoint, the data on this compound's mechanism of action remains valuable for researchers in the field of eosinophil-driven inflammation.

This compound's Potency and Efficacy

This compound demonstrates a significant inhibitory effect on eosinophil function by targeting the H4 receptor. Its potency has been quantified in various assays, highlighting its potential as a modulator of eosinophil activity.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy data for this compound in relation to its effect on eosinophil function and H4 receptor antagonism.

| Assay Type | Parameter | Value | Cell Type/System | Reference |

| H4 Receptor Binding | IC50 | 36 nM | Human H4 Receptor | MedChemExpress |

| Eosinophil Shape Change | IC50 | 65.1–72.2 nM | Human Whole Blood (Imetit-induced) | [1] |

Mechanism of Action: H4 Receptor Signaling in Eosinophil Chemotaxis

Histamine-induced eosinophil chemotaxis is primarily mediated through the H4 receptor, which is coupled to a Gi/o protein.[2] Activation of this pathway triggers a cascade of intracellular events culminating in cell migration.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway initiated by histamine binding to the H4 receptor on eosinophils and the inhibitory action of this compound.

References

Preclinical Profile of Izuforant: A Histamine H4 Receptor Antagonist in Allergic Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Izuforant (also known as LEO 152020 and JW1601) is a potent and selective oral antagonist of the histamine H4 receptor (H4R), a key player in the pathophysiology of allergic and inflammatory conditions. Unlike other histamine receptors, H4R is primarily expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, making it a targeted therapeutic approach for allergic inflammation. Preclinical investigations have highlighted this compound's potential to mitigate the hallmark features of allergic diseases, such as pruritus (itching) and inflammation, by modulating the activity of these key immune cells. This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Core Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound, providing a clear comparison of its activity across different assays and species.

Table 1: In Vitro Activity of this compound

| Parameter | Species/System | Value | Reference(s) |

| IC50 (vs. human H4R) | Human | 36 nM | [1][2] |

| pKi (vs. mouse H4R) | Mouse | 6.83 | [3] |

| pKi (vs. rat H4R) | Rat | 5.36 | [3] |

| IC50 (Inhibition of imetit-induced eosinophil shape change) | Human whole blood | 65.1–72.2 nM | [3] |

| IC50 (vs. human 5-HT3R) | Human | 9.1 µM |

Note: pKi is the negative logarithm of the equilibrium inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: In Vivo Efficacy of this compound in Murine Models of Allergic Inflammation

| Model | Key Findings | Reference(s) |

| Oxazolone-induced Atopic Dermatitis | Orally administered this compound (100 mg/kg, twice daily for 3 weeks) inhibited the development of atopic dermatitis, resulting in a 51.2% reduction in clinical scores. | |

| IgE-mediated Pruritus | Oral administration of this compound produced a marked reduction in mean scratching behavior compared to other antihistamines. | |

| Histamine- and Substance P-induced Pruritus | A single oral dose of this compound (50 mg/kg) demonstrated a decrease in itching behaviors induced by both histamine and substance P. |

Mechanism of Action: H4 Receptor Signaling

This compound exerts its anti-inflammatory and anti-pruritic effects by competitively blocking the histamine H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunit of the G-protein can activate downstream signaling pathways, including the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways ultimately lead to intracellular calcium mobilization and the activation of transcription factors such as NF-κB, which are crucial for the expression of pro-inflammatory cytokines and chemokines. By blocking the H4 receptor, this compound prevents these downstream signaling events, thereby inhibiting the histamine-induced activation of immune cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the protocols for key experiments cited in the evaluation of this compound.

In Vitro Assays

-

Objective: To determine the binding affinity of this compound to the human, mouse, and rat H4 receptors.

-

Methodology:

-

Membrane preparations from cells stably expressing the respective H4 receptor subtype are used.

-

A radiolabeled ligand with known high affinity for the H4 receptor (e.g., [³H]-Histamine or a specific radiolabeled antagonist) is incubated with the membrane preparations.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

-

After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The equilibrium inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation. The pKi is then calculated as the negative logarithm of the Ki.

-

-

Objective: To assess the functional antagonist activity of this compound on H4R-mediated eosinophil activation.

-

Methodology:

-

Freshly isolated human whole blood is used.

-

The blood is pre-incubated with varying concentrations of this compound or vehicle control.

-

Eosinophil shape change is induced by adding a specific H4R agonist, such as imetit.

-

The reaction is stopped by adding a fixing agent (e.g., paraformaldehyde) after a short incubation period.

-

The change in eosinophil shape, which reflects cellular activation and cytoskeletal rearrangement, is quantified by flow cytometry. Eosinophils are identified based on their characteristic auto-fluorescence and side scatter properties.

-

The forward scatter of the eosinophil population is measured, with an increase indicating cell shape change.

-

The concentration of this compound that inhibits 50% of the imetit-induced eosinophil shape change (IC₅₀) is calculated.

-

In Vivo Models

-

Objective: To evaluate the anti-inflammatory efficacy of this compound in a model of chronic allergic skin inflammation.

-

Methodology:

-

Sensitization: Mice (e.g., BALB/c or NC/Nga strains) are sensitized by the topical application of a low concentration of oxazolone to a shaved area of the abdomen.

-

Challenge: After a few days, a higher concentration of oxazolone is repeatedly applied to the ear or another shaved area to elicit a chronic inflammatory response.

-

Treatment: this compound is administered orally (e.g., 100 mg/kg, twice daily) throughout the challenge phase. A vehicle control group and a positive control group (e.g., a topical corticosteroid) are included.

-

Assessment:

-

Clinical Scoring: The severity of dermatitis is assessed regularly by scoring clinical signs such as erythema (redness), edema (swelling), excoriation (scratch marks), and dryness/scaling.

-

Ear Thickness: Ear swelling is measured using a digital caliper.

-

Histology: At the end of the study, skin biopsies are taken for histological analysis to assess epidermal thickening (acanthosis), and infiltration of inflammatory cells (e.g., eosinophils, mast cells, lymphocytes).

-

Cytokine Analysis: Skin tissue or draining lymph nodes can be processed to measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) by methods such as ELISA or qPCR.

-

Serum IgE: Blood samples are collected to measure total and allergen-specific IgE levels.

-

-

-

Objective: To assess the anti-pruritic effect of this compound in a non-histaminergic model of itching.

-

Methodology:

-

Acclimatization: Mice are individually housed in observation chambers and allowed to acclimatize.

-

Treatment: this compound (e.g., 50 mg/kg) or vehicle is administered orally a set time before the pruritic challenge.

-

Induction of Itching: Substance P is injected intradermally into the rostral back or cheek of the mice.

-

Behavioral Observation: The scratching behavior of the mice is video-recorded for a defined period (e.g., 30-60 minutes) immediately following the injection. A bout of scratching is defined as one or more rapid movements of the hind paw directed at the injection site.

-

Quantification: The total number of scratching bouts is counted by a blinded observer.

-

Conclusion

The preclinical data for this compound strongly support its role as a selective and potent H4 receptor antagonist with significant anti-inflammatory and anti-pruritic properties. Its efficacy in established animal models of atopic dermatitis and pruritus, coupled with its targeted mechanism of action on key immune cells, underscores its potential as a novel therapeutic agent for allergic inflammatory diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field to further investigate the therapeutic utility of H4R antagonism in allergic and other inflammatory conditions. Further clinical studies are warranted to translate these promising preclinical findings into effective treatments for patients.

References

An In-Depth Technical Guide to the Molecular Profile of Izuforant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izuforant (formerly known as JW-1601 or LEO 152020) is a potent and selective, orally available small molecule antagonist of the histamine H4 receptor (H4R).[1][2] It has been investigated for the treatment of inflammatory skin conditions such as atopic dermatitis and cholinergic urticaria due to its potential to modulate immune responses and alleviate pruritus.[3][4] This document provides a comprehensive technical overview of the molecular structure, mechanism of action, and key experimental protocols related to this compound, intended for a scientific audience. While extensive clinical and preclinical data are available, this guide focuses on the foundational molecular and cellular characteristics of the compound.

Molecular Structure of this compound

This compound is a complex heterocyclic molecule. Its systematic IUPAC name is 1-(8-bromo-[1]triazolo[4,3-a]pyrido[2,3-e]pyrazin-4-yl)-N-methylazetidin-3-amine. The molecular and physical properties of this compound are summarized in the table below.

Physicochemical and Structural Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂BrN₇ | PubChem |

| Molecular Weight | 334.17 g/mol | MedchemExpress |

| CAS Number | 1429374-83-3 | PubChem |

| 2D Structure |

| PubChem |

Note: As of the latest available public data, single-crystal X-ray diffraction data for this compound, which would provide definitive bond lengths and angles, has not been published. Similarly, detailed 1H and 13C NMR spectral data with assignments are not publicly available.

Mechanism of Action: Histamine H4 Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at the histamine H4 receptor. The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including eosinophils, mast cells, T cells, and dendritic cells. Its activation by histamine is implicated in the pathogenesis of allergic and inflammatory conditions.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is coupled to the Gαi/o family of G proteins. Upon histamine binding, the receptor activates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, the βγ subunits of the G protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and pathways leading to intracellular calcium mobilization. By blocking the binding of histamine to the H4 receptor, this compound inhibits these downstream signaling events, thereby attenuating the pro-inflammatory and chemotactic responses mediated by this receptor.

Experimental Protocols

The functional activity of this compound as an H4R antagonist has been primarily characterized using in vitro and in vivo models that assess its ability to inhibit histamine-mediated cellular responses. A key assay in this regard is the eosinophil shape change assay.

Eosinophil Shape Change Assay

This assay measures the morphological changes in eosinophils upon stimulation with an H4R agonist and the inhibitory effect of an antagonist like this compound. The change in cell shape is a prerequisite for chemotaxis and is a reliable indicator of cellular activation.

Objective: To quantify the antagonistic activity of this compound on histamine- or other H4R agonist-induced eosinophil shape change.

Materials:

-

Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs) or purified eosinophils.

-

H4R Agonist: Histamine or a selective H4R agonist such as imetit.

-

H4R Antagonist: this compound.

-

Control Antagonists: Selective antagonists for H1, H2, and H3 receptors (e.g., diphenhydramine, ranitidine, thioperamide) to demonstrate H4R specificity.

-

Assay Buffer: Phosphate-buffered saline (PBS) with calcium and magnesium.

-

Flow Cytometer: Equipped with a forward scatter (FSC) detector.

Methodology:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Eosinophils can be further purified using negative selection methods if required. Resuspend the cells in the assay buffer at a concentration of 5 x 10⁵ cells/mL.

-

Antagonist Pre-incubation: Aliquots of the cell suspension are pre-incubated with varying concentrations of this compound or control antagonists for 10-15 minutes at room temperature.

-

Agonist Stimulation: Following pre-incubation, the cells are stimulated with a pre-determined optimal concentration of an H4R agonist (e.g., 1 µM histamine) for 10 minutes at 37°C.

-

Flow Cytometry Analysis: The cell shape change is immediately analyzed by flow cytometry. Eosinophils are identified based on their characteristic auto-fluorescence and side scatter properties. The change in cell shape is quantified by the increase in the forward scatter (FSC) signal.

-

Data Analysis: The percentage inhibition of the agonist-induced shape change by this compound is calculated for each concentration. An IC₅₀ value, the concentration of this compound that causes 50% inhibition, is then determined from the dose-response curve.

Conclusion

This compound is a well-characterized histamine H4 receptor antagonist with a clear mechanism of action. While detailed structural data from crystallography and NMR spectroscopy are not publicly available, its physicochemical properties and biological activity have been established through various in vitro and in vivo studies. The experimental protocols outlined in this guide, particularly the eosinophil shape change assay, provide a robust framework for assessing the potency and selectivity of this compound and other H4R modulators. Further research and the potential publication of detailed structural information will undoubtedly provide deeper insights into the molecular interactions of this compound with its target and aid in the development of future therapeutics for inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LEO Pharma provides update on the development program for this compound | LEO Pharma [via.ritzau.dk]

- 3. Pharmacokinetics, pharmacodynamics, and safety of this compound, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting histamine receptor 4 in cholinergic urticaria with this compound (LEO 152020): results from a phase IIa randomized double-blind placebo-controlled multicentre crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Izuforant (JW1601) as a Histamine H4 Receptor Antagonist: A Technical Guide

Introduction

Izuforant, also known as JW1601, is a potent and selective, orally available small molecule antagonist of the histamine H4 receptor (H4R).[1][2][3] The H4R is the most recently identified histamine receptor subtype and is primarily expressed on cells of hematopoietic origin, including eosinophils, mast cells, T-cells, and dendritic cells.[4] Its activation by histamine is implicated in immunomodulatory responses, inflammation, and pruritus.[5] By blocking the histamine-mediated signaling pathway via H4R, this compound is designed to exert dual anti-inflammatory and anti-pruritic effects. This technical guide provides a comprehensive summary of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and associated assays.

Data Presentation: Quantitative In Vitro Profile

The following tables summarize the key quantitative parameters defining this compound's binding affinity, functional potency, and selectivity as an H4R antagonist based on available non-clinical data.

Table 1: Receptor Binding Affinity of this compound

| Species | Receptor Subtype | Parameter | Value | Reference |

|---|---|---|---|---|

| Mouse | Histamine H4 | pKi | 6.83 |

| Rat | Histamine H4 | pKi | 5.36 | |

Table 2: Functional Potency of this compound

| Assay System | Receptor | Parameter | Value | Reference |

|---|---|---|---|---|

| Recombinant Cells | Human H4R | IC50 | 36 nM |

| Human Whole Blood | Endogenous H4R | IC50 | 65.1 - 72.2 nM | |

Table 3: Selectivity Profile of this compound

| Receptor Target | Species | Parameter | Value | Selectivity Ratio (vs. hH4R) | Reference |

|---|---|---|---|---|---|

| Histamine H4 | Human | IC50 | 36 nM | 1x | |

| Serotonin 3 (5-HT3) | Human | IC50 | 9.1 µM | ~253x |

| Other Histamine Receptors | Not Specified | pKi | Lower affinity observed | Not Quantified | |

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the evaluation of H4R antagonists. The following are representative protocols for assays used to characterize compounds like this compound.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for the H4 receptor by measuring its ability to displace a specific radiolabeled ligand.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human H4 receptor are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an assay buffer to a final protein concentration of 10-20 µg per well.

-

-

Competitive Binding Reaction:

-

Cell membranes are incubated in a 96-well plate with a constant concentration of a suitable H4R-specific radioligand (e.g., [³H]-Histamine or [³H]-JNJ 7777120).

-

Increasing concentrations of this compound (or other test compounds) are added to the wells to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H4R ligand (e.g., 10 µM JNJ 7777120).

-

-

Incubation and Filtration:

-

The plates are incubated for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B), which traps the membranes while allowing unbound radioligand to pass through.

-

The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Data Acquisition and Analysis:

-

The filter plate is dried, and a scintillation cocktail is added to each well.

-

Radioactivity retained on the filters is measured using a scintillation counter.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound).

-

The IC50 value is determined using non-linear regression analysis, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Eosinophil Shape Change (ESC) Functional Assay

This is a key pharmacodynamic assay that measures the ability of this compound to inhibit H4R-mediated functional responses in a physiologically relevant primary cell type.

Methodology:

-

Blood Collection and Preparation:

-

Fresh human whole blood is collected in heparin-containing tubes.

-

-

Compound Incubation:

-

Aliquots of whole blood are pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Eosinophil shape change is induced by adding an H4R-selective agonist, such as imetit or 4-methylhistamine, to the blood samples. A control sample receives only the vehicle.

-

The samples are incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for cellular response.

-

-

Fixation and Red Blood Cell Lysis:

-

The reaction is stopped by adding a fixing/lysing solution (e.g., BD FACS Lysing Solution). This step fixes the white blood cells in their current morphological state and lyses the red blood cells.

-

-

Flow Cytometry Analysis:

-

The samples are analyzed on a flow cytometer.

-

Eosinophils are identified and gated based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.

-

The shape change is quantified by measuring the increase in the FSC parameter, which reflects an increase in cell size and complexity upon activation.

-

-

Data Analysis:

-

The percentage of inhibition of the agonist-induced shape change is calculated for each this compound concentration.

-

An IC50 value, representing the concentration of this compound that causes 50% inhibition of the maximal response, is determined by fitting the data to a four-parameter logistic equation.

-

Visualizations: Pathways and Workflows

H4R Signaling Pathway and Antagonism

The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of downstream cellular functions like chemotaxis. This compound acts by blocking histamine's ability to activate this cascade.

Caption: H4R signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow: Eosinophil Shape Change Assay

The workflow for the ESC assay involves a series of precise steps from sample preparation to data analysis to measure the functional antagonism of this compound.

Caption: Step-by-step workflow for the Eosinophil Shape Change (ESC) assay.

Logical Relationship: this compound's Antagonist Action

This diagram illustrates the logical flow of how this compound's molecular action translates into a therapeutic effect at the cellular level.

Caption: Logical flow of this compound's H4R antagonist mechanism of action.

The in vitro data characterize this compound as a potent and selective antagonist of the histamine H4 receptor. It demonstrates high affinity for the receptor and effectively inhibits H4R-mediated functional responses in relevant human primary cells, such as the eosinophil shape change, with nanomolar potency. Its selectivity against the 5-HT3 receptor is significant, and it shows lower affinity for other histamine receptor subtypes. These findings from in vitro studies establish the pharmacological basis for this compound's dual anti-inflammatory and anti-pruritic potential, supporting its development for treating conditions like atopic dermatitis.

References

- 1. Pharmacokinetics, pharmacodynamics, and safety of this compound, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - LEO Pharma - AdisInsight [adisinsight.springer.com]

- 4. genscript.com [genscript.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Izuforant (LEO 152020) development history

An In-depth Technical Guide to the Development History of Izuforant (LEO 152020)

Executive Summary

This compound, also known as LEO 152020 and JW1601, was an orally available, selective, and potent small-molecule antagonist of the histamine H4 receptor (H4R)[1][2][3]. Developed initially by JW Pharmaceutical and later licensed to LEO Pharma, it was investigated as a novel treatment for atopic dermatitis (AD) with the potential for both anti-inflammatory and anti-pruritic effects[4][5]. The development program was predicated on the role of H4R in mediating immune cell chemotaxis and activation, key processes in the pathophysiology of atopic dermatitis. Despite promising preclinical data and successful completion of Phase I trials, the development of this compound was terminated in October 2023 after a Phase IIa/b study in patients with moderate to severe atopic dermatitis failed to meet its primary endpoint. This guide provides a detailed technical overview of this compound's development journey, from its mechanism of action to the final clinical trial results.

Mechanism of Action: Histamine H4 Receptor Antagonism

This compound functions as a selective antagonist and inverse agonist of the histamine H4 receptor. The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, distinguishing it from other histamine receptors.

Upon binding of its endogenous ligand, histamine, the H4R couples to inhibitory Gαi/o proteins. This activation initiates several downstream signaling cascades:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Intracellular Calcium Mobilization: The Gβγ subunit activates phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and subsequent mobilization of calcium (Ca2+) from intracellular stores.

-

MAPK/ERK Pathway Activation: H4R activation leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including Extracellular signal-Regulated Kinase (ERK).

-

β-Arrestin Recruitment: Independent of G-protein signaling, agonist binding can also recruit β-arrestin 2, which contributes to MAPK activation and receptor desensitization.

These signaling events collectively mediate the pro-inflammatory and immunomodulatory functions of H4R, such as chemotaxis of eosinophils and mast cells, cytokine production, and upregulation of adhesion molecules. This compound competitively binds to the H4R, blocking histamine-induced signaling and inhibiting the receptor's intrinsic activity, thereby suppressing the downstream inflammatory responses.

Preclinical Development

This compound demonstrated high potency and selectivity for the H4R in a series of preclinical evaluations.

In Vitro Pharmacology

In vitro studies confirmed this compound's affinity for the human H4R and its functional antagonism. Key quantitative findings are summarized below.

| Parameter | Species/System | Value | Reference |

| IC₅₀ | Human H4R | 36 nM | |

| IC₅₀ | Human Whole Blood (Eosinophil Shape Change) | 65.1–72.2 nM | |

| pKi | Mouse H4R | 6.83 | |

| pKi | Rat H4R | 5.36 | |

| IC₅₀ (Off-target) | Human 5-HT3R | 9.1 µM | |

| CLh,int | Mouse Microsomes | 3.05 mL/min/mg | |

| CLh,int | Human Microsomes | 1.33 mL/min/mg |

In Vivo Animal Models

This compound showed significant efficacy in multiple murine models of pruritus and atopic dermatitis.

-

Pruritus Models: In a murine model of IgE-mediated pruritus, oral administration of this compound resulted in markedly lower scratching behavior compared to other antihistamines. A single oral dose of 50 mg/kg also decreased itching induced by histamine and substance P in mice.

-

Atopic Dermatitis Models:

-

Oxazolone-Induced AD: In a model of oxazolone-induced contact hypersensitivity, oral administration of this compound (100 mg/kg, twice daily for 3 weeks) inhibited atopic dermatitis symptoms by 51.2%.

-

NC/Nga Model: this compound demonstrated a therapeutic effect in the spontaneous NC/Nga mouse model of atopic dermatitis, which is considered to closely mimic the human disease.

-

Experimental Protocol: Oxazolone-Induced Atopic Dermatitis

The oxazolone-induced AD model is a standard method for evaluating the efficacy of anti-inflammatory compounds. It involves a sensitization phase followed by a challenge phase to elicit a delayed-type hypersensitivity reaction.

-

Acclimatization: Male BALB/c mice are acclimatized for at least one week prior to the study.

-

Sensitization (Day 0): A defined area of abdominal or dorsal skin is shaved. A solution of oxazolone (e.g., 1.5% in an acetone vehicle) is applied topically to the shaved area to sensitize the immune system.

-

Challenge Phase (Beginning Day 5-7): A lower concentration of oxazolone (e.g., 0.1% - 1%) is repeatedly applied to the same skin site and/or the ear every 2-3 days for a period of 2-3 weeks. This repeated application elicits a chronic inflammatory response.

-

Treatment: The test compound (this compound) is administered orally at specified doses (e.g., 100 mg/kg) on a defined schedule (e.g., twice daily) throughout the challenge phase. A vehicle control group and a positive control group (e.g., dexamethasone) are run in parallel.

-

Efficacy Endpoints:

-

Clinical Scoring: Skin severity is assessed regularly by scoring erythema (redness), scaling, and edema (thickness). Ear thickness is measured with a digital micrometer.

-

Histopathology: At the end of the study, skin biopsies are collected for histological analysis to assess epidermal thickening and inflammatory cell infiltration.

-

Biomarker Analysis: Serum levels of total IgE and cytokines (e.g., TNF-α) may be measured.

-

Clinical Development

The clinical development program for this compound included a Phase I study in healthy volunteers and two Phase II studies in patient populations.

Phase I: Safety, Pharmacokinetics, and Pharmacodynamics

A first-in-human, randomized, double-blind, placebo-controlled study assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in 64 healthy volunteers.

| Study Design & Dosing | |

| Identifier | NCT04018170 |

| Population | 64 Healthy Adult Volunteers |

| Part A: SAD | Single Ascending Doses of 10, 30, 100, 200, 400, and 600 mg |

| Part B: MAD | Multiple Ascending Doses of 100, 200, and 400 mg (once daily) |

| PK Parameters | Plasma and urine concentrations of this compound |

| PD Biomarker | Inhibition of imetit-induced eosinophil shape change (ESC) in whole blood |

Results:

-

Safety: this compound was safe and well-tolerated at all tested doses. No deaths or discontinuations due to adverse events occurred.

-

Pharmacokinetics: The PK profile was best described by a one-compartment model with linear kinetics. The results from the MAD study suggested dose-proportional pharmacokinetics.

-

Pharmacodynamics: this compound demonstrated potent, dose-dependent inhibition of the H4R-mediated eosinophil shape change. Inhibition was observed at doses as low as 10 mg. At doses of 200 mg and higher, full inhibition was sustained for over 24 hours, supporting the potential for a once-daily dosing regimen.

Experimental Protocol: Eosinophil Shape Change (ESC) Assay

The ESC assay was the key pharmacodynamic biomarker used to measure the in-vivo H4R antagonistic effect of this compound.

-

Blood Collection: Whole blood is collected from subjects at various time points before and after dosing with this compound or placebo.

-

Ex Vivo Stimulation: Blood samples are stimulated ex vivo with imetit, a selective H4R agonist that mimics the effect of histamine on eosinophils.

-

Cell Staining & Lysis: Samples are treated with a staining antibody cocktail (e.g., for CD16 and CD49d to identify eosinophils) and a lysing solution to remove red blood cells.

-

Flow Cytometry: The shape of the eosinophil population is analyzed using flow cytometry. Activated eosinophils undergo a characteristic shape change, which can be detected as a shift in the forward scatter (FSC) signal.

-

Quantification: The degree of H4R antagonism by this compound is quantified by its ability to inhibit the imetit-induced shift in FSC.

Phase II Clinical Trials

This compound was advanced into two separate Phase II trials.

| Trial | Indication | Design | Key Outcome |

| Phase IIa (NCT04853992) | Cholinergic Urticaria (CholU) | Randomized, double-blind, placebo-controlled, crossover trial (n=19). Dose: 100 mg twice daily. | Primary Endpoint Not Met. Did not show significant improvement in Urticaria Activity Score vs. placebo. A significant improvement was seen in the exploratory endpoint of Physician's Global Assessment of Severity (PGA-S) (p=0.02). The drug was well tolerated. |

| Phase IIa/b (NCT05117060) | Moderate to Severe Atopic Dermatitis (AD) | Randomized, triple-blind, placebo-controlled, parallel-group, international trial. Treatment for up to 16 weeks. | Primary Endpoint Not Met. Did not demonstrate a statistically significant difference in the mean change from baseline in EASI total score compared to placebo. No new safety concerns were identified. |

Development Outcome and Conclusion

On October 20, 2023, LEO Pharma announced the termination of the this compound development program. The decision was based on the results of the Phase IIa/b study (NCT05117060) in atopic dermatitis, which failed to meet its primary efficacy endpoint of improving the Eczema Area and Severity Index (EASI) score more than placebo.

The development history of this compound highlights the challenges of translating a promising, well-defined mechanism of action into clinical efficacy. While the compound demonstrated potent H4R antagonism and was well-tolerated, this did not translate into a significant clinical benefit for patients with atopic dermatitis in the Phase II setting. The journey of this compound underscores the complexity of inflammatory skin diseases and the high bar for new therapies in this space.

References

- 1. Pharmacokinetics, pharmacodynamics, and safety of this compound, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - LEO Pharma - AdisInsight [adisinsight.springer.com]

- 3. Pharmacokinetics, pharmacodynamics, and safety of this compound, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LEO Pharma provides update on the development program for this compound | LEO Pharma [via.ritzau.dk]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Izuforant Dosage in In Vivo Mouse Models of Dermatitis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific in vivo dosage and detailed experimental protocols for Izuforant (also known as JW-1601 or LEO 152020) in mouse models of dermatitis have not been made publicly available in peer-reviewed literature. References in publications to preclinical mouse studies often cite "unpublished data"[1]. However, based on the known mechanism of action of this compound as a selective histamine H4 receptor (H4R) antagonist, and available data from studies on other selective H4R antagonists, a representative protocol and application notes can be formulated to guide researchers in this area.

Introduction

This compound is a potent and selective histamine H4 receptor (H4R) antagonist that was developed for the oral treatment of moderate-to-severe atopic dermatitis (AD)[1][2]. The therapeutic rationale is based on the dual action of blocking H4R, which is expected to suppress both the inflammation and pruritus (itch) characteristic of atopic dermatitis[3][4]. The H4 receptor is expressed on various immune cells, including mast cells, eosinophils, T-cells, and dendritic cells, and its activation by histamine is known to mediate pro-inflammatory responses and contribute to the sensation of itch. Although the clinical development of this compound was discontinued after a Phase 2b trial did not meet its primary endpoint, the preclinical data in mouse models was reported to be promising.

These application notes provide a generalized framework for the in vivo assessment of an H4R antagonist like this compound in a mouse model of atopic dermatitis, based on protocols published for similar compounds.

Signaling Pathway of H4 Receptor Antagonism

The therapeutic effect of this compound is based on the blockade of the histamine H4 receptor. This intervention is intended to inhibit the downstream signaling cascades that promote inflammation and pruritus.

Quantitative Data Summary (Based on Analogous H4R Antagonists)

As specific data for this compound is unavailable, the following table summarizes dosages and effects for other selective H4R antagonists used in mouse dermatitis models. This serves as a starting point for dose-range finding studies for new compounds.

| Compound | Mouse Model | Dose & Route | Key Findings | Reference |

| JNJ7777120 | NC/Nga mice with Picryl Chloride-induced chronic dermatitis | 10, 30 mg/kg, p.o. | Attenuated scratching behavior; improved clinical scores, pathology, and skin cytokine levels. Effects augmented by co-administration with an H1R antagonist. | |

| JNJ7777120 | TNCB-induced chronic allergic contact dermatitis | Not specified | Combination therapy with an H1R antagonist was more effective at reducing skin lesions and Th2 cytokines than monotherapy. | |

| JNJ7777120 | FITC-induced Th2-mediated skin inflammation | Not specified | Reduced ear edema, inflammation, mast cell and eosinophil infiltration. Inhibited pruritus. | |

| JNJ-39758979 | Ovalbumin-induced atopic dermatitis-like lesions | 20 mg/kg, i.p. | In combination with an H1R antagonist, reduced skin lesion severity, inflammatory cell influx, and scratching behavior. | |

| JNJ-39758979 | Imiquimod-induced psoriasis-like inflammation | 20 mg/kg, i.p. | Ameliorated skin inflammation, reduced epidermal hyperproliferation, and inhibited spontaneous scratching. |

Experimental Protocols

The following is a detailed, generalized protocol for evaluating a selective H4R antagonist in a chemically-induced mouse model of atopic dermatitis.

MC903 (Calcipotriol)-Induced Atopic Dermatitis-Like Model

This model is widely used as it recapitulates key features of AD, including Th2-dominant inflammation, increased serum IgE, and pruritus.

Materials:

-

Animals: 8-10 week old male or female BALB/c or C57BL/6 mice.

-

Inducing Agent: MC903 (Calcipotriol) solution.

-

Test Compound: H4R Antagonist (e.g., this compound) formulated for oral administration (e.g., in 0.5% carboxymethylcellulose).

-

Vehicle Control: The same vehicle used for the test compound.

-

Positive Control: Dexamethasone or other appropriate anti-inflammatory agent.

-

Measurement Tools: Calipers for ear thickness, scoring system for clinical signs.

Procedure:

-

Acclimatization: House mice in a controlled environment for at least one week before the experiment.

-

Group Allocation: Randomly divide mice into experimental groups (n=8-10 per group):

-

Naive (No treatment)

-

Vehicle Control (MC903 + Vehicle)

-

Test Compound (MC903 + H4R Antagonist) at various doses (e.g., 1, 10, 30 mg/kg).

-

Positive Control (MC903 + Dexamethasone).

-

-

Dermatitis Induction:

-

Anesthetize mice lightly.

-

Apply a solution of MC903 to the dorsal side of one ear daily for the duration of the study (e.g., 14 days).

-

-

Compound Administration:

-

Administer the test compound, vehicle, or positive control orally (p.o.) via gavage once daily, typically starting on the same day as MC903 induction or after a few days of induction.

-

-

Monitoring and Measurements:

-

Ear Thickness: Measure the thickness of the MC903-treated ear daily using a digital caliper.

-

Clinical Scoring: Score the severity of dermatitis daily based on erythema, scaling, and erosion (e.g., on a scale of 0-3 for each parameter).

-

Pruritus Assessment: On specified days, place mice in individual observation cages and video record for a set period (e.g., 30-60 minutes). Subsequently, quantify the total time spent scratching the treated ear.

-

-

Terminal Procedures (at study endpoint):

-

Collect blood via cardiac puncture to obtain serum for IgE and cytokine analysis.

-

Euthanize mice and collect the treated ear tissue for histology and gene expression analysis.

-

Collect spleen and draining lymph nodes for immunological analysis (e.g., flow cytometry).

-

Endpoint Analyses

-

Histology: Fix ear tissue in formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and immune cell infiltration. Use Toluidine Blue to identify and quantify mast cells.

-

Immunoglobulin E (IgE) Measurement: Quantify total serum IgE levels using a commercially available ELISA kit.

-

Cytokine and Chemokine Analysis:

-

qPCR: Extract RNA from ear tissue to measure the gene expression of key inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TSLP).

-

ELISA: Homogenize ear tissue to measure protein levels of the same cytokines.

-

-

Flow Cytometry: Prepare single-cell suspensions from the spleen or draining lymph nodes to analyze immune cell populations (e.g., T-cell subsets, eosinophils).

Conclusion

While specific preclinical data on this compound in mouse models of dermatitis remains proprietary, the established role of the H4 receptor in inflammation and pruritus provides a strong basis for in vivo studies. The protocols and data presented for analogous H4R antagonists offer a robust framework for researchers to design and execute experiments to evaluate novel H4R-targeting compounds for the treatment of atopic dermatitis. Careful dose-range finding studies and a comprehensive set of inflammatory, immunological, and behavioral endpoints are critical for a thorough assessment.

References

Application Notes: Protocol for Dissolving Izuforant for Cell Culture Assays

Introduction

Izuforant (also known as JW1601) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4 receptor is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[3][4][5] By blocking the action of histamine at this receptor, this compound inhibits downstream signaling cascades involved in immune cell chemotaxis, cytokine production, and inflammation. This makes this compound a valuable tool for researchers in immunology, inflammation, and drug development to investigate the role of the H4 receptor in various physiological and pathological processes such as allergies, asthma, and atopic dermatitis. These application notes provide a detailed protocol for the solubilization and use of this compound in in vitro cell culture assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂BrN₇ | |

| Molecular Weight | 334.17 g/mol | |

| Mechanism of Action | Selective Histamine H4 Receptor (H4R) Antagonist | |

| IC₅₀ | 36 nM (for human H4R) | |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |

| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is critical to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Weighing: Accurately weigh out 3.34 mg of this compound powder and transfer it to a sterile vial. Perform this step in a chemical fume hood and use appropriate personal protective equipment (PPE).

-

Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Cap the vial securely and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.

-

Warming/Sonication (if necessary): If the compound does not dissolve completely at room temperature, warm the solution briefly in a water bath at 37°C or sonicate for 5-10 minutes. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell Culture

This protocol details the serial dilution of the DMSO stock solution into aqueous cell culture medium to achieve the desired final concentration for treating cells.

Important Considerations:

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Precipitation: this compound is hydrophobic and may precipitate when diluted into aqueous media. To minimize this, pre-warm the cell culture medium to 37°C and add the this compound stock solution dropwise while gently vortexing or swirling the medium.

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 (e.g., add 10 µL of 10 mM stock to 990 µL of medium).

-

Final Dilution: Add the required volume of the intermediate or stock solution to the cell culture plates containing cells and medium to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.

-

Mix Gently: Gently swirl the plate to ensure even distribution of the compound in the wells.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate set of wells to account for any effects of the solvent on the cells.

Visualizations

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a Gi-protein coupled receptor. Upon binding of its ligand, histamine, the receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. As an antagonist, this compound prevents histamine from binding to the receptor, thereby blocking this downstream signaling and its associated inflammatory responses.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting a cell culture assay to evaluate the effects of this compound.

Safety and Handling Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the compound powder in a chemical fume hood to avoid inhalation.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. jwatch.org [jwatch.org]

- 4. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Izuforant in a Murine Model of Pruritus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izuforant (also known as JW1601 or LEO 152020) is a potent and selective antagonist of the histamine H4 receptor (H4R). It is under investigation as an oral therapeutic for atopic dermatitis and other pruritic and inflammatory conditions. The histamine H4 receptor is a key player in mediating itch and inflammation, expressed on various cells including sensory neurons and immune cells.[1] Antagonism of H4R presents a promising strategy to alleviate pruritus. These application notes provide detailed protocols for utilizing this compound in established murine models of pruritus, guidance on data interpretation, and an overview of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in murine models of pruritus and atopic dermatitis.

Table 1: Efficacy of this compound in Acute Pruritus Models

| Model | Species/Strain | This compound Dose | Route of Administration | Effect | Source |

| Histamine-induced pruritus | Mouse | 50 mg/kg | p.o. | Decreased itching | [2] |

| Substance P-induced pruritus | Mouse | 50 mg/kg | p.o. | Decreased itching | [2] |

| IL-31-induced pruritus | Female ICR Mouse | 75 mg/kg | p.o. | 38.4% reduction in scratching behavior | |

| Histamine-induced pruritus | Female ICR Mouse | 75 mg/kg | p.o. | 74.8% reduction in scratching behavior |

Table 2: Efficacy of this compound in Atopic Dermatitis Models

| Model | Species/Strain | This compound Dose | Route of Administration | Effect | Source |

| Oxazolone-induced atopic dermatitis | Mouse | 100 mg/kg (twice daily for 3 weeks) | p.o. | 51.2% inhibition of atopic dermatitis | |

| Epicutaneous OVA sensitization | Female BALB/c Mouse | 75 mg/kg | p.o. | 84.2%-94.3% reduction in scratching behavior; 8.5%-12.5% reduction in epidermal thickness |

Experimental Protocols

Protocol 1: Oxazolone-Induced Atopic Dermatitis and Pruritus Model

This model is suitable for evaluating the anti-inflammatory and anti-pruritic effects of this compound in a chronic, Th2-dominant inflammatory setting that mimics atopic dermatitis.

Materials:

-

This compound

-

Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

-

Acetone

-

Olive oil

-

Vehicle for this compound (e.g., 20% SBE-β-CD in saline)

-

Male BALB/c mice (6-8 weeks old)

-

Electric shaver

-

Micropipettes

-

Dial thickness gauge or digital caliper

-

Video recording equipment

Procedure:

1. Sensitization Phase (Day 0): a. Anesthetize the mice and shave a small area on the abdomen. b. Apply 100 µL of 1.5% oxazolone in acetone to the shaved abdominal skin.

2. Challenge Phase (Beginning on Day 7): a. Seven days after sensitization, apply 20 µL of 1% oxazolone in acetone to both the inner and outer surfaces of the right ear. b. Repeat the challenge every other day for a total of 18-21 days to induce a chronic inflammatory state.

3. This compound Administration: a. Prepare this compound in a suitable vehicle. A suggested formulation is a clear solution in 20% SBE-β-CD in saline. b. Based on preclinical data, an oral dose of 100 mg/kg administered twice daily can be used. c. Begin this compound administration prophylactically (starting from the first challenge) or therapeutically (once dermatitis is established). d. Administer the vehicle to the control group. A positive control group treated with a topical corticosteroid like clobetasol can also be included.

4. Assessment of Pruritus (Scratching Behavior): a. On specified days during the challenge phase, place the mice individually in observation cages to acclimatize. b. Video record the mice for a defined period (e.g., 30-60 minutes). c. Manually or using automated software (e.g., SCLABA-Real), count the number of scratching bouts directed at the head and neck region with the hind paws. A bout is defined as one or more rapid scratching movements followed by the mouse returning its paw to the floor.

5. Assessment of Inflammation: a. Measure the thickness of both ears using a dial thickness gauge 24 hours after each challenge. b. Ear swelling is calculated as the difference in thickness between the oxazolone-treated right ear and the untreated left ear. c. At the end of the experiment, euthanize the mice and collect ear tissue for histological analysis (e.g., H&E staining to assess epidermal thickness and cellular infiltration).

Protocol 2: IgE-Mediated Acute Pruritus Model

This model is designed to assess the efficacy of this compound in an acute, IgE-mediated allergic itch response.

Materials:

-

This compound

-

Anti-dinitrophenol (DNP) IgE antibody

-

2,4-Dinitrofluorobenzene (DNFB)

-

Vehicle for this compound

-

Male BALB/c or ICR mice (ICR mice are reported to be high responders to histamine-induced scratching)

-

Video recording equipment

Procedure:

1. Passive Sensitization: a. Inject mice intravenously or intraperitoneally with anti-DNP IgE antibody.

2. This compound Administration: a. 24 hours after sensitization, administer this compound orally at a dose of 50-75 mg/kg. b. Administer vehicle to the control group.

3. Induction and Assessment of Scratching: a. 30-60 minutes after this compound administration, apply a solution of DNFB to the rostral back or ears of the mice. b. Immediately place the mice in observation cages and video record their behavior for at least 60-120 minutes. c. Quantify the number of scratching bouts as described in Protocol 1.

Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols for Preclinical Toxicological Evaluation of Izuforant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izuforant (also known as JWP-1601 and LEO 152020) is a potent and selective oral antagonist of the histamine H4 receptor (H4R). It has been investigated for the treatment of inflammatory conditions such as atopic dermatitis and cholinergic urticaria.[1][2] The mechanism of action of this compound centers on the inhibition of the H4R-mediated signaling pathway, which is implicated in inflammation and pruritus.[3] While clinical trial data for this compound is available, detailed preclinical toxicology data is not extensively published. The initial starting doses for human trials were determined based on the No-Observed-Adverse-Effect Level (NOAEL) derived from these non-clinical studies.[3]

These application notes provide a comprehensive overview of the recommended preclinical toxicology studies for a small molecule drug like this compound, based on international regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[4] The protocols outlined below are representative of the studies typically conducted to support the clinical development and potential marketing authorization of a new pharmaceutical agent.

Histamine H4 Receptor (H4R) Signaling Pathway

This compound acts as an antagonist at the H4 receptor. Understanding the H4R signaling pathway is crucial for interpreting the pharmacodynamic and potential toxicological effects of the drug. The H4R is a G-protein coupled receptor (GPCR) primarily expressed on cells of the immune system.

Preclinical Toxicology Program Workflow

The following diagram illustrates a typical workflow for the preclinical toxicological evaluation of a new chemical entity like this compound, adhering to ICH M3(R2) guidelines.

Experimental Protocols

The following are detailed, representative protocols for key preclinical toxicology studies for an orally administered small molecule like this compound. These are based on standard industry practices and regulatory guidelines.